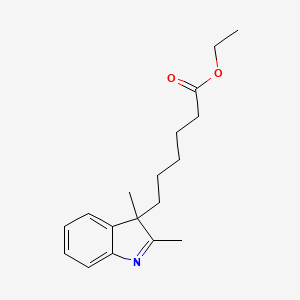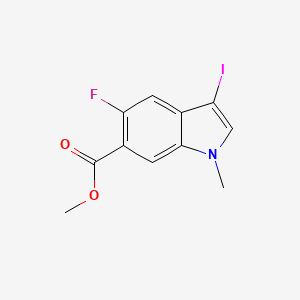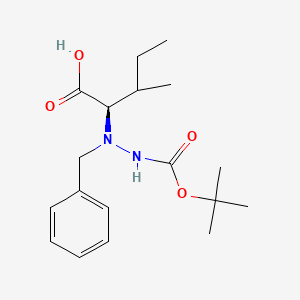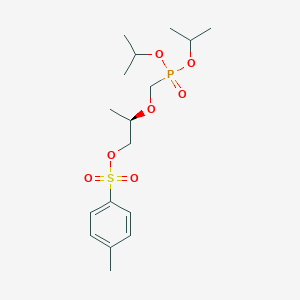![molecular formula C16H29NO6 B15061957 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is a complex organic compound with a unique structure that includes an oxazolidine ring, multiple hydroxyl groups, and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- typically involves the formation of the oxazolidine ring followed by the introduction of the allyl and trihydroxypropyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the oxazolidine ring through cyclization of amino alcohols with carbonyl compounds.
Allylation: Introduction of the allyl group via allylation reactions using allyl halides and suitable bases.
Hydroxylation: Addition of hydroxyl groups through hydroxylation reactions using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve efficiency.
化学反応の分析
Types of Reactions
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of the allyl group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Bases: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted oxazolidines
科学的研究の応用
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester, (4S)-
- 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-, 1,1-dimethylethyl ester, (4R)-
Uniqueness
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both allyl and trihydroxypropyl groups makes it a versatile compound for various applications.
特性
分子式 |
C16H29NO6 |
|---|---|
分子量 |
331.40 g/mol |
IUPAC名 |
tert-butyl (4R,5R)-2,2-dimethyl-4-prop-2-enyl-5-[(1R,2R)-1,2,3-trihydroxypropyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H29NO6/c1-7-8-10-13(12(20)11(19)9-18)22-16(5,6)17(10)14(21)23-15(2,3)4/h7,10-13,18-20H,1,8-9H2,2-6H3/t10-,11-,12-,13-/m1/s1 |
InChIキー |
BKZCLGTXXWADQU-FDYHWXHSSA-N |
異性体SMILES |
CC1(N([C@@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)CC=C)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(C(O1)C(C(CO)O)O)CC=C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


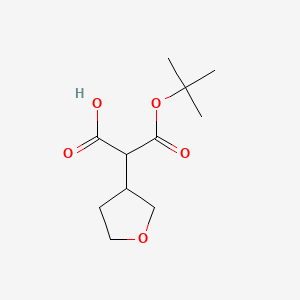
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

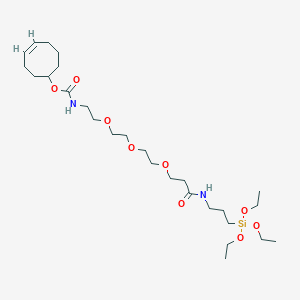
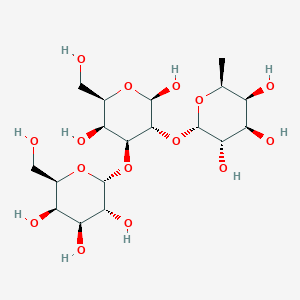

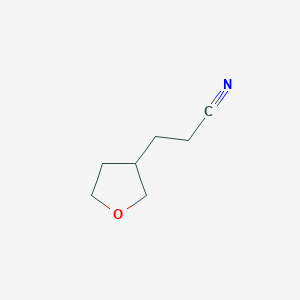
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
